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Compound of Interest

Compound Name: N-Desmethylsibutramine

Cat. No.: B128398

Introduction

This document provides a detailed protocol for the synthesis of N-Desmethylsibutramine, a
primary active metabolite of Sibutramine.[1] This reference standard is intended for use in
research, development, and quality control applications, particularly for the identification and
guantification of N-Desmethylsibutramine in various matrices. Sibutramine and its metabolites
are known inhibitors of norepinephrine and serotonin reuptake.[2] The synthesis protocol is
adapted from established methods for the synthesis of Sibutramine and its analogues.

Chemical Information

Characteristic Value

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-

IUPAC Name _ _
dimethylbutan-1-amine[3]
Desmethylsibutramine, mono-

Synonyms ) )
desmethylsibutramine, BTS-54354[3]

Molecular Formula C16H24CIN[3]

Molecular Weight 265.82 g/mol [3]

CAS Number 168835-59-4(3]

Experimental Protocols
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Synthesis of N-Desmethylsibutramine

The synthesis of N-Desmethylsibutramine can be achieved through a two-step process
starting from 1-(4-chlorophenyl)cyclobutane-1-carbonitrile. The key intermediate is N-{1-[1-(4-
chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, which is then hydrolyzed to yield the final
product.

Step 1: Synthesis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

This step involves the reaction of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile with
isobutylmagnesium bromide followed by formylation. A detailed procedure for a similar
synthesis is outlined in patent KR20060019351A.[4]

Materials and Reagents:

e 1-(4-chlorophenyl)cyclobutane-1-carbonitrile
 |sobutylmagnesium bromide solution (e.g., 2.0 M in diethyl ether)
o Toluene

e Methanol

e Sodium borohydride (NaBHa)

e Formamide

e Formic acid (HCOOH)

o Diethyl ether

o Petroleum ether

Procedure:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (10 g, 52 mmol) in toluene (25 mL).[4]
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 To this solution, add a 2.0 M solution of isobutylmagnesium bromide in diethyl ether (40 mL)
at room temperature.[4]

» Heat the reaction mixture at reflux (at least 105 °C) for 2 hours.[4]

e Cool the reaction mixture to 0 °C and quench with methanol.

e Add sodium borohydride (2.4 g) portion-wise to the mixture at 0-25 °C and stir for at least 1
hour.[4]

o Concentrate the reaction mixture under reduced pressure.

e To the residue, add formamide (23.5 mL), 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-
1-one (assuming the previous step yielded this intermediate, 37 g, 0.14 mol based on a
larger scale synthesis described in the patent), and formic acid (9 mL) dropwise at 160-170
°C.[4]

¢ Maintain the temperature at 175-180 °C for 24 hours.[4]

 After cooling, extract the mixture with diethyl ether.

o Concentrate the organic layer to obtain an oil.

o Crystallize the desired N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide from
petroleum ether.[4]

Step 2: Hydrolysis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide to N-
Desmethylsibutramine

This step involves the acidic hydrolysis of the formamide intermediate.

Materials and Reagents:

e N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

o 2-Methoxyethyl ether

e Concentrated hydrochloric acid (HCI)
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5M Sodium hydroxide (NaOH) solution

Diethyl ether

Water

Magnesium sulfate (anhydrous)
Procedure:

¢ In a round-bottom flask, combine N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-
methylbutyl}formamide (4 g), 2-methoxyethyl ether (25 mL), water (10 mL), and concentrated
hydrochloric acid (22 mL).[4]

e Reflux the mixture with stirring for 18 hours.[4]

 After cooling, dilute the reaction mixture with water and wash with diethyl ether.
o To the aqueous layer, add 5M aqueous NaOH solution (35 mL) to basify.[4]

o Extract the product with diethyl ether.

e Wash the combined organic layers with water and brine, then dry over anhydrous
magnesium sulfate.

« Filter and concentrate the solution under reduced pressure to yield crude N-
Desmethylsibutramine.

Purification of N-Desmethylsibutramine

The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the reference
standard with high purity.

Characterization of N-Desmethylsibutramine Reference
Standard
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The identity and purity of the synthesized N-Desmethylsibutramine should be confirmed by
various analytical techniques.

Analytical Technique Expected Results

The spectrum should be consistent with the
structure of N-Desmethylsibutramine. A
publication reporting the identification of this
compound in a supplement provides the

1H NMR following characteristic signals in CDCls: 8 7.25
(d, J=6.5 Hz, 2H), 7.17 (d, J=6.8 Hz, 2H), 2.64
(m, 1H), 2.50 (s, 3H), 2.40 (m), 2.27 (m), 2.17
(m), 1.87 (m), 1.75 (m), 1.38 (br, 1H), 1.06 (m,
1H), 0.87 (d), 0.83 (d), 0.66 (m, 1H).[5]

The spectrum should show the expected

number of carbon signals corresponding to the
13C NMR _ o

structure. The aforementioned publication

reports signals in CDCls.[5]

The protonated molecule [M+H]* is expected at
Mass Spectrometry (ESI-MS) m/z 266.17.[6] Fragmentation patterns can be

compared with literature data for confirmation.[6]

Purity should be =98% as determined by High-
Purity by HPLC-UV Performance Liquid Chromatography with UV

detection.

Experimental Workflow and Data Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the
characterization methods.
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Synthesis Workflow for N-Desmethylsibutramine

Starting Material

1-(4-chlorophenyl)cyclobutane-1-carbonitrile

Synthesis Steps

Step 1: Grignard Reaction & Formylation

N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

Step 2: Acidic Hydrolysis

Purification

Column Chromatography

Final Broduct

N-Desmethylsibutramine Reference Standard
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Characterization of N-Desmethylsibutramine Reference Standard

N-Desmethylsibutramine

Structural Confirmation Molecular Weight Confirmation Purity Assessment

Spectroscopic Analysis

EH and 13C NMR)df (Mass Spectrometry) 4@

Click to download full resolution via product page

Chromatographic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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